![molecular formula C8H10N4O B11911837 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . These methods offer good yields and are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for scalability and cost-effectiveness. The use of microwave irradiation and eco-friendly conditions can be particularly advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDK2 can lead to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3 |
InChI Key |
DWDIGCVAFVCNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NN=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
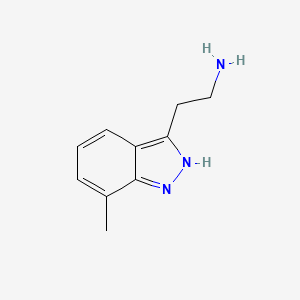
![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)

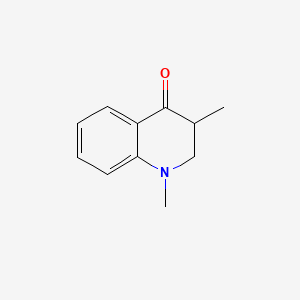

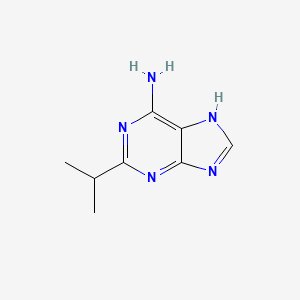

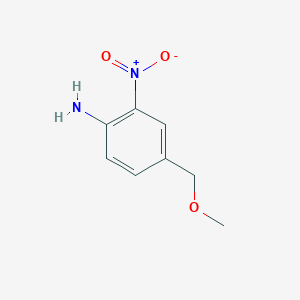
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
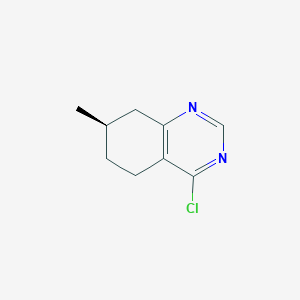
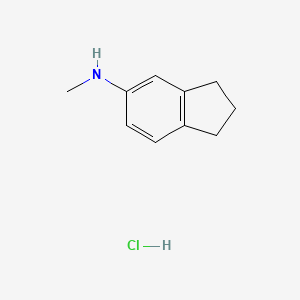
![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
